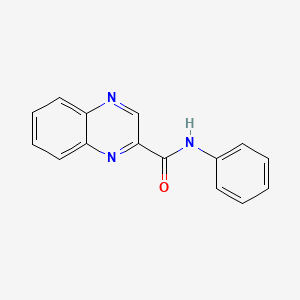

N-phenyl-2-quinoxalinecarboxamide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-phenylquinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h1-10H,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPRNHHLSWRUQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis of N-phenyl-2-quinoxalinecarboxamide and its derivatives

An In-Depth Technical Guide to the Synthesis of N-phenyl-2-quinoxalinecarboxamide and Its Derivatives

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems like quinoline and naphthalene have cemented its importance.[2] Compounds incorporating the quinoxaline moiety exhibit a vast spectrum of pharmacological activities, including anticancer, antimycobacterial, antiviral, and anti-inflammatory properties.[3][4][5][6]

This guide focuses specifically on the synthesis of N-phenyl-2-quinoxalinecarboxamide and its derivatives. This class of compounds combines the potent quinoxaline core with an amide linkage, a critical functional group in countless pharmaceutical agents due to its stability and hydrogen bonding capabilities.[7][8] Recent studies have highlighted the potential of these carboxamides as novel antitubercular and antineoplastic agents, making their efficient and scalable synthesis a topic of significant interest for researchers in drug development.[2][5]

This document provides a detailed exploration of the predominant synthetic strategies, offering not just procedural steps but also the underlying chemical logic to empower researchers in their experimental design and optimization.

Core Synthetic Strategy: A Two-Stage Approach

The most robust and widely adopted methodology for synthesizing N-phenyl-2-quinoxalinecarboxamide derivatives is a sequential, two-stage process. This approach prioritizes the construction of the stable quinoxaline heterocycle first, followed by the formation of the external amide bond. This strategy offers superior control over regiochemistry and allows for late-stage diversification, enabling the creation of extensive compound libraries from a common intermediate.

Figure 1: General two-stage synthetic workflow for N-phenyl-2-quinoxalinecarboxamide.

Stage 1: Synthesis of the Quinoxaline-2-carboxylic Acid Core

The foundational step is the synthesis of the quinoxaline ring itself. The classical and most reliable method is the condensation of an ortho-arylenediamine with a 1,2-dicarbonyl compound.[1][9]

Mechanism: The Hinsberg-Korner Condensation

The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amine of the o-phenylenediamine attacks one of the carbonyl carbons of the α-keto acid (e.g., pyruvic acid). A subsequent intramolecular cyclization via the second amine group, followed by dehydration and aromatization, yields the stable quinoxaline ring.

Caption: Key mechanistic steps in the formation of the quinoxaline ring.

Experimental Protocol 1: Synthesis of Quinoxaline-2-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of the key intermediate.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Sodium pyruvate (1.1 eq)

-

Ethanol

-

Water

-

Hydrochloric Acid (2M)

-

Activated Charcoal

Procedure:

-

Dissolution: In a round-bottom flask, dissolve o-phenylenediamine in a 1:1 mixture of ethanol and water.

-

Addition of Keto Acid: Add sodium pyruvate to the solution and stir.

-

Acidification & Reflux: Slowly add 2M HCl until the solution is acidic (pH ~3-4). Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Decolorization: Once the reaction is complete, cool the mixture to room temperature. If the solution is darkly colored, add a small amount of activated charcoal and stir for 15 minutes, then filter through celite to remove the charcoal.

-

Crystallization: Cool the filtrate in an ice bath. The quinoxaline-2-carboxylic acid product will precipitate.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Rationale: The acidic condition protonates the carbonyl group, making it more electrophilic for the initial nucleophilic attack. Using a water/ethanol co-solvent system ensures the solubility of both the organic diamine and the pyruvate salt.

Stage 2: Amide Bond Formation

With the quinoxaline-2-carboxylic acid in hand, the final step is the coupling reaction with aniline or a substituted derivative. Direct condensation of a carboxylic acid and an amine is generally inefficient.[10] Therefore, the carboxylic acid must first be "activated" to a more reactive species that is susceptible to nucleophilic attack by the amine.

Method A: The Acyl Chloride Intermediate

A highly effective and common activation method involves converting the carboxylic acid to a more reactive acyl chloride.[2]

Mechanism: Reagents like oxalyl chloride or thionyl chloride react with the carboxylic acid to form a highly electrophilic acyl chloride. The lone pair on the aniline nitrogen then attacks the carbonyl carbon, followed by the elimination of a chloride ion and deprotonation to yield the final amide.

Caption: The two-step sequence of the acyl chloride-mediated amide coupling.

Experimental Protocol 2: Synthesis via Acyl Chloride

Materials:

-

Quinoxaline-2-carboxylic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq) or Thionyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aniline (1.1 eq)

-

Triethylamine (TEA) or Pyridine (2.2 eq)

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

Acyl Chloride Formation: Suspend quinoxaline-2-carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Add a catalytic drop of DMF. Slowly add oxalyl chloride dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases and the solution becomes clear.

-

Removal of Excess Reagent: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting solid is the quinoxaline-2-carbonyl chloride.

-

Amine Coupling: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve aniline and triethylamine in anhydrous DCM. Cool this amine solution to 0 °C.

-

Reaction: Slowly add the acyl chloride solution to the cooled amine solution dropwise with vigorous stirring.

-

Workup: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography.

Causality Behind Choices:

-

Oxalyl Chloride: Preferred over thionyl chloride in many cases because the byproducts (CO, CO₂, HCl) are all gaseous, simplifying the workup.[2]

-

Anhydrous Conditions: Acyl chlorides are highly reactive towards water. All solvents and glassware must be rigorously dried to prevent hydrolysis back to the carboxylic acid.

-

Base (Triethylamine): A non-nucleophilic base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Method B: Direct Coupling with Modern Reagents

To avoid the harsh conditions and moisture sensitivity of the acyl chloride method, a variety of direct coupling reagents have been developed. These reagents activate the carboxylic acid in situ to form a reactive ester, which then reacts with the amine in a one-pot procedure.[7][8]

| Coupling Reagent System | Additive | Base | Key Advantages | Common Side Reactions |

| EDC (Carbodiimide) | HOBt or NHS | None or mild base | Water-soluble byproducts, mild conditions.[10] | Racemization (if chiral centers are present). |

| HATU / HBTU (Uronium) | None | DIPEA | High reactivity, fast reaction times, low racemization.[8] | Cost, requires careful stoichiometry. |

| BOP / PyBOP (Phosphonium) | None | DIPEA | Very effective for hindered substrates. | Byproducts can be difficult to remove. |

Table 1: Comparison of common direct amide coupling reagents.

Experimental Protocol 3: Direct HATU-Mediated Coupling

Materials:

-

Quinoxaline-2-carboxylic acid (1.0 eq)

-

Aniline (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Pre-activation: Dissolve quinoxaline-2-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add HATU, aniline, and finally DIPEA to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Monitor progress by TLC or LC-MS.

-

Workup: Pour the reaction mixture into water to precipitate the product. Stir for 30 minutes.

-

Isolation: Collect the solid by vacuum filtration. Wash thoroughly with water, followed by a cold non-polar solvent (like diethyl ether) to remove any remaining DMF and byproducts.

-

Purification: Dry the solid under vacuum. If necessary, further purify by column chromatography or recrystallization.

Rationale: HATU reacts with the carboxylate (formed by DIPEA) to generate a highly reactive O-acylisourea intermediate. This intermediate is rapidly attacked by the amine to form the stable amide bond, with the reaction being fast and efficient at room temperature.[8]

Characterization

The synthesized N-phenyl-2-quinoxalinecarboxamide and its derivatives can be characterized using standard analytical techniques.

-

¹H NMR: Expect a characteristic singlet for the amidic proton (N-H) in the downfield region, typically between δ 9.5 and 11.0 ppm.[2] The aromatic protons of the quinoxaline and phenyl rings will appear in the δ 7.0-9.0 ppm range.

-

¹³C NMR: The amidic carbonyl carbon signal is typically observed around δ 160-168 ppm.[2]

-

Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: A strong C=O stretching band for the amide will be present around 1650-1680 cm⁻¹, and an N-H stretching band around 3200-3400 cm⁻¹.

Conclusion

The synthesis of N-phenyl-2-quinoxalinecarboxamide is most effectively achieved through a well-defined two-stage process: initial formation of the quinoxaline-2-carboxylic acid core via cyclocondensation, followed by a carefully chosen amide bond formation reaction. While the traditional acyl chloride method is robust, modern direct coupling reagents like HATU offer milder conditions, faster reaction times, and simpler workups, making them highly suitable for the generation of diverse derivative libraries for drug discovery programs. The choice of method ultimately depends on the scale of the reaction, the functional group tolerance of the substrates, and available resources.

References

- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024).

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). PMC.

- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2024). MDPI.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Methods of Preparation of Quinoxalines. (2023). Encyclopedia MDPI.

- Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Gener

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).

- Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (2021). Semantic Scholar.

- Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). MDPI.

- Biological activity of quinoxaline derivatives. (n.d.).

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).

- Application Notes and Protocols for Amide Coupling with Carboxylic Acids. (n.d.). Benchchem.

- An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. (2023).

- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

Sources

- 1. mtieat.org [mtieat.org]

- 2. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. hepatochem.com [hepatochem.com]

- 8. growingscience.com [growingscience.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Potential therapeutic targets of N-phenyl-2-quinoxalinecarboxamide

Unveiling the Pharmacological Landscape of N-phenyl-2-quinoxalinecarboxamide: A Technical Guide to Therapeutic Targets and Mechanisms

Executive Summary

N-phenyl-2-quinoxalinecarboxamide and its oxidized derivatives—specifically the 1,4-di-N-oxides—represent a highly privileged chemical scaffold in modern drug discovery. Unlike single-target ligands, this scaffold exhibits polypharmacology driven by both its rigid planar geometry and its unique redox properties. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the causality behind its three primary therapeutic targets: hypoxia-selective bioreduction in Mycobacterium tuberculosis (MTB) and solid tumors, direct inhibition of MTB DNA Gyrase, and the targeted inhibition of parasitic proteases such as Cathepsin L3.

Mechanistic Pillar I: Hypoxia-Selective Bioreduction (Anti-TB & Oncology)

The most profound therapeutic application of N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxides lies in their ability to act as hypoxia-selective prodrugs[1]. In normoxic conditions, these compounds are relatively inert. However, in hypoxic environments—such as the necrotic core of a tuberculous granuloma or a solid tumor—they undergo a fatal transformation.

The Causality of the "Futile Cycle"

The selectivity of these compounds is governed by oxygen competition. Cellular nitroreductases catalyze a one-electron reduction of the 1,4-di-N-oxide moiety to form a transient, highly reactive radical anion.

-

In Normoxia: Abundant molecular oxygen rapidly oxidizes the radical back to the parent prodrug (a process known as "futile cycling"), generating non-lethal amounts of superoxide that the cell easily neutralizes.

-

In Hypoxia: The absence of oxygen prevents futile cycling. The radical anion undergoes further reduction and fragmentation, generating cytotoxic reactive nitrogen species and hydroxyl radicals that induce catastrophic double-strand DNA breaks[1][2].

Divergence from Existing Nitroimidazoles

While clinically approved bioreductive anti-TB drugs like PA-824 (Pretomanid) also target non-replicating persistent (NRP) mycobacteria, quinoxaline 1,4-di-N-oxides operate via a distinct enzymatic pathway. In vivo models demonstrate that these derivatives retain potent bactericidal activity against PA-824-resistant Mycobacterium bovis strains, proving that their activation circumvents the specific deazaflavin-dependent nitroreductase (Ddn) mutations that confer Pretomanid resistance[3].

Caption: Mechanism of hypoxia-selective bioreduction of quinoxaline 1,4-di-N-oxides leading to DNA cleavage.

Mechanistic Pillar II: Direct Enzymatic Inhibition

Beyond redox-mediated DNA damage, the N-phenyl-2-quinoxalinecarboxamide scaffold engages in direct, stereospecific enzymatic inhibition.

MTB DNA Gyrase (PDB ID: 5BS8)

Recent molecular docking and in vitro supercoiling assays have identified MTB DNA Gyrase as a secondary target for specific halogenated derivatives of N-phenylquinoxaline-2-carboxamide[4]. The planar quinoxaline core intercalates with the DNA-enzyme complex, while the N-phenyl carboxamide side chain projects into the ATP-binding pocket of the GyrB subunit, competitively inhibiting the ATPase activity required for DNA supercoiling.

Parasitic Protease: Cathepsin L3

In the realm of antiparasitic drug development, 3-methyl-N-phenylquinoxaline-2-carboxamide 1,4-dioxide has been identified as an inhibitor of Cathepsin L3 (EC 3.4.22.B62), a critical collagenolytic cysteine protease secreted by the trematode Fasciola hepatica[5][6]. The parasite relies on Cathepsin L3 to degrade host tissue during liver invasion. The carboxamide moiety acts as a transition-state analog, forming a reversible covalent bond with the active-site cysteine of the protease.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological impact of structural modifications on the N-phenyl-2-quinoxalinecarboxamide scaffold across different targets[2][3][5].

| Compound Derivative | Target / Assay | Efficacy Metric | Mechanism / Note |

| N-phenyl-2-quinoxalinecarboxamide (Base) | MTB H37Rv (Normoxia) | MIC > 50 µg/mL | Lacks N-oxide groups; poor activity. |

| 3-methyl-N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide | Fasciola hepatica Cathepsin L3 | 40% Inhibition @ 10 µM | Binds active site cleft of Cathepsin L3. |

| 7-chloro-3-methyl-N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide | MTB H37Rv (Hypoxia - LORA) | MIC < 0.2 µg/mL | Highly active against NRP mycobacteria. |

| 6,7-dichloro-N-phenyl-2-quinoxalinecarboxamide 1,4-di-N-oxide | Solid Tumor Hypoxic Cells | IC50 = 0.5 µM | 30-fold more potent than Tirapazamine (TPZ). |

Self-Validating Experimental Workflows

To ensure scientific integrity, the evaluation of these compounds requires assays that internally validate the mechanism of action. Below are the definitive protocols for evaluating the dual-state anti-TB activity of these compounds.

Caption: Parallel high-throughput screening workflow (MABA/LORA) for evaluating anti-TB efficacy.

Protocol: Dual-State Mycobacterial Screening (MABA & LORA)

This protocol differentiates standard bacteriostatic activity from hypoxia-selective bioreduction[7].

Phase 1: Microplate Alamar Blue Assay (MABA) - Normoxic Screening Causality: Alamar Blue (resazurin) is a redox indicator. Viable, replicating mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin.

-

Preparation: Inoculate MTB H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD600 of 0.05.

-

Dosing: Dispense 100 µL of bacterial suspension into 96-well plates. Add N-phenyl-2-quinoxalinecarboxamide derivatives in a 2-fold serial dilution (Range: 50 µg/mL to 0.05 µg/mL).

-

Controls: Mandatory self-validation: Use Rifampin as a positive control (highly active in normoxia) and drug-free wells as negative controls.

-

Incubation: Incubate at 37°C under normal atmospheric conditions for 7 days.

-

Readout: Add 20 µL of Alamar Blue reagent. Incubate for 24 hours. Measure fluorescence (Ex 530 nm / Em 590 nm). The MIC is the lowest concentration preventing the color change.

Phase 2: Low Oxygen Recovery Assay (LORA) - Hypoxic Screening Causality: To test efficacy against NRP mycobacteria, we use a recombinant MTB strain expressing the luxAB gene (luciferase). In hypoxia, cells stop replicating but survive; luminescence provides a direct readout of cell viability without relying on replication-dependent dyes.

-

Hypoxic Adaptation: Culture the luxAB MTB strain in a sealed tube with a controlled headspace ratio to slowly deplete oxygen over 3 weeks, inducing the NRP state.

-

Dosing: Transfer adapted cells to 96-well plates inside an anaerobic chamber (oxygen < 0.2%). Dose with the test compounds.

-

Controls: Mandatory self-validation: Use Metronidazole or PA-824 as positive controls (active only in hypoxia) and Rifampin as a negative control (fails against NRP cells).

-

Incubation: Incubate anaerobically for 10 days at 37°C.

-

Recovery & Readout: Transfer plates to normoxic conditions for 28 hours to allow surviving cells to recover and generate ATP (required for luminescence). Inject 1% n-decanal (luciferase substrate) and immediately measure luminescence.

Data Interpretation: A compound exhibiting a low MIC in LORA but a high MIC in MABA is confirmed as a strictly hypoxia-selective bioreductive prodrug.

References

-

BRENDA Enzyme Database. Information on EC 3.4.22.B62 - cathepsin L3 and Organism(s) Fasciola hepatica and UniProt Accession P80532. Retrieved from:[Link]

-

ResearchGate. Quinoxaline 1,4-di-N-Oxide and the Potential for Treating Tuberculosis. Retrieved from: [Link]

-

SciSpace. Quinoxaline 1,4-di-n-oxide and the potential for treating tuberculosis. Retrieved from: [Link]

-

Antimicrobial Agents and Chemotherapy - ASM Journals. Efficacy of Quinoxaline-2-Carboxylate 1,4-Di-N-Oxide Derivatives in Experimental Tuberculosis. Retrieved from: [Link]

-

MDPI. Anti-Mycobacterium tuberculosis Activity of Esters of Quinoxaline 1,4-Di-N-Oxide. Retrieved from: [Link]

-

PMC - NIH. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. Information on EC 3.4.22.B62 - cathepsin L3 and Organism(s) Fasciola hepatica and UniProt Accession P80532 - BRENDA Enzyme Database [brenda-enzymes.org]

- 6. Information on EC 3.4.22.B62 - cathepsin L3 and Organism(s) Fasciola hepatica and UniProt Accession P80532 - BRENDA Enzyme Database [brenda-enzymes.org]

- 7. mdpi.com [mdpi.com]

The Antiviral Potential of Quinoxaline Hydrazone Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Bioactivity, and Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of Quinoxaline Hydrazones in Antiviral Research

The relentless challenge of emerging and recurring viral diseases necessitates a continuous search for novel therapeutic agents.[1][2][3] In recent decades, nitrogen-containing heterocyclic compounds have emerged as a promising foundation for the development of new drugs.[1] Among these, the quinoxaline scaffold, a fusion of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its diverse biological properties, including antiviral, anticancer, and antileishmanial activities.[1][3][4] The functionalization of the quinoxaline core, particularly with hydrazone moieties, has been shown to yield derivatives with potent and broad-spectrum antiviral activity, positioning them as a compelling class of molecules for further investigation and development.[2][5]

This technical guide provides a comprehensive overview of the antiviral activity of quinoxaline hydrazone derivatives. It is designed to serve as a resource for researchers and drug development professionals, offering insights into their synthesis, mechanisms of action, and the critical structure-activity relationships that govern their efficacy. By presenting detailed experimental protocols and summarizing key data, this document aims to facilitate the rational design and discovery of next-generation antiviral agents based on the versatile quinoxaline hydrazone scaffold.

Synthetic Strategies for Quinoxaline Hydrazone Derivatives

The synthesis of quinoxaline hydrazone derivatives typically involves a multi-step process, beginning with the formation of the core quinoxaline ring system, followed by the introduction of the hydrazone functional group.

Formation of the Quinoxaline Scaffold

The classical and most widely used method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] This reaction, while effective, often requires high temperatures and acidic catalysts.[1] To address these limitations, various alternative and green synthetic methods have been developed, including:

-

Microwave-assisted synthesis: This method can significantly reduce reaction times and improve yields.[1]

-

Use of recyclable catalysts: Employing recyclable catalysts enhances the sustainability of the synthesis.[1]

-

One-pot synthesis: Combining multiple reaction steps into a single procedure improves efficiency.[1]

-

Reactions in aqueous media: Using water as a solvent offers an environmentally friendly alternative to organic solvents.[1]

Synthesis of Quinoxaline Hydrazone Derivatives

Once the quinoxaline scaffold is obtained, the hydrazone moiety is typically introduced through the condensation of a hydrazino-quinoxaline intermediate with a suitable aldehyde or ketone.

A general procedure involves the following steps:

-

Synthesis of a 3-hydrazinyl-quinoxalin-2(1H)-one intermediate: This is often achieved by reacting a dihydroquinoxaline-2,3-dione derivative with hydrazine hydrate.[1]

-

Condensation with aldehydes or ketones: The 3-hydrazinyl-quinoxalin-2(1H)-one is then refluxed with a substituted aromatic or heterocyclic aldehyde or ketone in the presence of a catalytic amount of acid (e.g., acetic acid) in a solvent like ethanol.[1][6] The resulting solid product, the quinoxaline hydrazone derivative, can then be purified by recrystallization.[1][6]

Figure 1. General synthetic workflow for quinoxaline hydrazone derivatives.

Evaluation of Antiviral Activity: Key Experimental Protocols

The assessment of the antiviral potential of newly synthesized quinoxaline hydrazone derivatives relies on a series of well-established in vitro assays. These experiments are designed to determine the efficacy of the compounds in inhibiting viral replication and to assess their toxicity to host cells.

Cytotoxicity Assays: Determining the Safety Profile

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of the compounds to the host cells used in the antiviral assays.[7] This is essential to ensure that any observed reduction in viral replication is a direct effect of the compound on the virus and not a consequence of host cell death.[7] The 50% cytotoxic concentration (CC50), the concentration of the compound that causes a 50% reduction in cell viability, is a key parameter determined from these assays. A high CC50 value indicates low cytotoxicity.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability.[8][9][10] It measures the metabolic activity of cells, which is an indicator of their viability.[9]

Materials:

-

MTT solution (5 mg/mL in PBS)[11]

-

Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[8][12]

-

96-well microtiter plates[8]

-

Appropriate cell line (e.g., Vero, MT-4) and culture medium[2]

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells containing the cells. Include a "no drug" control (medium only).[13]

-

Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).[8]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[9]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][12]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The CC50 value is determined by plotting the cell viability against the compound concentration and using non-linear regression analysis.[13]

Antiviral Assays: Measuring Efficacy

The plaque reduction assay is a standard method for determining the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[13][14] It quantifies the reduction in the number of viral plaques, which are localized areas of cell death caused by viral infection, in the presence of the test compound.[13] The 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50%, is determined from this assay.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well or 12-well plates[15]

-

Virus stock with a known titer

-

Test compounds at various concentrations

-

Overlay medium (e.g., containing methylcellulose or agarose)[7]

Procedure:

-

Cell Preparation: Seed susceptible cells in multi-well plates to form a confluent monolayer.[15]

-

Virus Dilution and Treatment: Prepare serial dilutions of the test compound. Mix a known quantity of the virus with each dilution of the compound and incubate to allow for interaction.[7]

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Include a "no drug" virus control.[13]

-

Adsorption: Incubate the plates for 1-2 hours to allow for viral adsorption to the cells.[15]

-

Overlay: After the adsorption period, remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.[13]

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).[17]

-

Plaque Visualization: After incubation, fix the cells and stain them with crystal violet solution. The viable cells will stain, while the plaques will appear as clear, unstained zones.[13]

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[7][13]

Figure 2. Workflow for evaluating the antiviral activity and cytotoxicity of quinoxaline hydrazone derivatives.

Antiviral Activity Spectrum and Potency

Quinoxaline hydrazone derivatives have demonstrated a broad spectrum of antiviral activity against various DNA and RNA viruses. The potency of these compounds, as indicated by their EC50 values, can vary significantly depending on the specific chemical structure and the target virus.

| Virus | Compound Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Herpes Simplex Virus-1 (HSV-1) | Aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones | Weak activity | Not reported | Not reported | [2][18] |

| Human Cytomegalovirus (HCMV) | 2-Aryl-2-hydroxy ethylamine substituted 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamides | < 0.05 | >150 | >3000 | [19] |

| Human Immunodeficiency Virus-1 (HIV-1) | Quinoxaline derivatives (non-hydrazone) | 0.0031 (as EC50 in nM for compound 19) | 0.63 | >200 | |

| Influenza A (H1N1) | Quinoxaline derivative (11-b) | 0.2164 | 315,578.68 | >1,458,000 | [3] |

| SARS-CoV-2 Mpro | Quinoxaline derivative (compound 32) | 301.0 | Not reported | Not reported | [3] |

Note: The table presents a selection of reported data to illustrate the range of activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Antiviral Action

The precise mechanisms by which quinoxaline hydrazone derivatives exert their antiviral effects are still under investigation and may vary depending on the specific compound and viral target. However, several potential mechanisms have been proposed and are supported by experimental evidence.

Inhibition of Viral Enzymes

A primary mode of action for many antiviral drugs is the inhibition of essential viral enzymes. Quinoxaline derivatives have been shown to target key enzymes involved in viral replication.

-

Reverse Transcriptase (RT) Inhibition: Several quinoxaline derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, a crucial enzyme for the replication of retroviruses.[2] These compounds are thought to bind to a non-nucleoside inhibitory binding pocket on the enzyme, leading to a conformational change that inactivates it.[20] The inhibitory activity of some quinolinehydrazones (a related class of compounds) has been demonstrated against retroviral reverse transcriptases from M-MuLV, RAV-2, and HIV-1.[21]

-

Integrase Inhibition: HIV-1 integrase is another important target for antiretroviral therapy. Some hydrazone derivatives have been shown to inhibit the strand transfer activity of HIV integrase, likely by chelating the magnesium ions in the enzyme's active site.[22]

-

Topoisomerase II Inhibition: Some quinoxaline derivatives have been shown to act as DNA intercalators and inhibitors of topoisomerase II, an enzyme involved in DNA replication and transcription.[23] By interfering with these processes, these compounds can inhibit the replication of viruses that rely on host cell machinery.

Interference with Viral Replication Processes

Beyond direct enzyme inhibition, quinoxaline derivatives may also interfere with other stages of the viral life cycle.

-

DNA Intercalation: The planar structure of the quinoxaline ring system allows some derivatives to intercalate between the base pairs of viral DNA.[24] This can disrupt DNA replication and transcription, leading to an antiviral effect.[1]

-

Inhibition of Viral RNA-Protein Interactions: Some quinoxaline derivatives have been shown to bind to viral RNA-binding domains, thereby disrupting essential interactions required for viral replication. For example, certain derivatives have been shown to bind to the NS1A RNA-binding domain of the influenza A virus.[2]

Figure 3. Potential mechanisms of antiviral action of quinoxaline hydrazone derivatives.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of quinoxaline hydrazone derivatives is highly dependent on the nature and position of substituents on both the quinoxaline ring and the hydrazone moiety. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective antiviral agents.

Substituents on the Quinoxaline Ring

-

Position 6: Introduction of various aromatic moieties at the 6th position of the quinoxaline core has been shown to produce compounds with notable potency.[3] For example, substitution with a 3-methoxyphenyl group or a 2-furyl group has been shown to result in good antiviral activity.[2]

-

Positions 2 and 3: Bulky substitutions at positions 2 and 3 of the quinoxaline ring have been associated with enhanced anti-HIV activity.[19] The presence of a hydrogen-bond acceptor, such as an ester or amide group, at the C-3 position of quinoxalin-2(1H)-one derivatives was found to be beneficial for anti-HCV potency.[25]

The Hydrazone Moiety and its Substituents

-

The Hydrazone Linker: The -NH-N=CH- group of the hydrazone moiety is a key structural feature that contributes to the biological activity of these compounds.[2]

-

Aryl Substituents: The nature of the aryl group attached to the hydrazone can significantly influence antiviral activity. The presence of electron-withdrawing or electron-donating groups on this aromatic ring can modulate the electronic properties and binding affinity of the molecule to its target. For instance, in a series of quinoxalin-2(1H)-one derivatives, a 4-aryl-substituted thiazol-2-amine moiety was found to be optimal for anti-HCV activity.[25] However, the incorporation of multiple halogens or a strong electron-withdrawing group on the benzene ring of the thiazole-phenyl moiety led to a dramatic loss of activity.[25]

General Trends

-

Lipophilicity: The lipophilicity of the molecule can play a role in its ability to cross cell membranes and reach its intracellular target. In some cases, increased lipophilicity has been correlated with higher activity.[21]

-

Planarity: The planar nature of the quinoxaline scaffold is thought to be important for activities such as DNA intercalation.[24]

The SAR of quinoxaline hydrazone derivatives is a complex interplay of steric, electronic, and hydrophobic factors. Further systematic studies are needed to fully elucidate these relationships and guide the design of new antiviral candidates with improved potency and safety profiles.

Conclusion and Future Directions

Quinoxaline hydrazone derivatives represent a promising and versatile class of compounds with significant potential for the development of novel antiviral therapies. Their broad spectrum of activity against a range of DNA and RNA viruses, coupled with their amenability to synthetic modification, makes them an attractive scaffold for further investigation.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of the specific molecular targets and mechanisms of action of these compounds will be crucial for their rational optimization.

-

Systematic SAR Studies: Comprehensive SAR studies are needed to identify the key structural features that govern antiviral potency and selectivity.

-

In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds identified from in vitro studies will need to be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

-

Exploration of Novel Derivatives: The synthesis and evaluation of new libraries of quinoxaline hydrazone derivatives with diverse substitutions will continue to be a valuable strategy for discovering new antiviral agents with improved properties.

By leveraging the knowledge gained from past and ongoing research, the scientific community is well-positioned to unlock the full therapeutic potential of quinoxaline hydrazone derivatives in the fight against viral diseases.

References

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]

-

Synthesis, Antiinflammatory and Antimicrobial Activities of New Hydrazone and Quinoxaline derivatives. (n.d.). Rasayan J. Chem. [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. (n.d.). Creative Biolabs. [Link]

-

Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. (2022). Bio-protocol. [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2021). Arabian Journal of Chemistry. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (2015). International Journal of Advanced Research in Chemical Science (IJARCS). [Link]

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022). RSC Advances. [Link]

-

Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. (n.d.). World Health Organization. [Link]

-

IBT Bioservices Guide to In Vitro Antiviral Testing. (n.d.). IBT Bioservices. [Link]

-

Quinolinehydrazones as Inhibitors of Retroviral Reverse Transcriptase. (1992). Farmaco. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances. [Link]

-

Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). International Journal of Molecular Sciences. [Link]

-

Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870. (2015). Medicinal Chemistry Research. [Link]

-

Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (n.d.). Bentham Science. [Link]

-

(PDF) Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. (2025). ResearchGate. [Link]

-

Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Biomolecules & Therapeutics. [Link]

-

Synthesis, antioxidant, anticancer and antiviral activities of novel quinoxaline hydrazone derivatives and their acyclic C-nucleosides. (2014). Medicinal Chemistry. [Link]

-

Design, synthesis and anti-HIV activity of novel quinoxaline derivatives. (n.d.). Advion, Inc. [Link]

-

Overall structure‐activity relationship analysis of the quinoxaline derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis, virtual screening and computational approach of a quinoxaline derivative as potent anti-HIV agent targeting the reverse transcriptase enzyme. (2022). ResearchGate. [Link]

-

Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication. (1993). Antimicrobial Agents and Chemotherapy. [Link]

-

Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme. (2020). Bioorganic & Medicinal Chemistry. [Link]

-

Design, synthesis, molecular modeling and anti-proliferative evaluation of novel quinoxaline derivatives as potential DNA intercalators and topoisomerase II inhibitors. (2018). ResearchGate. [Link]

-

Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. (2026). Biomolecules & Therapeutics. [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). MDPI. [Link]

-

Discovery of potent antiviral (HSV-1) quinazolinones and initial structure-activity relationship studies. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors. (n.d.). PubMed. [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Publishing. [Link]

-

Quinazoline-based dual-target inhibitors disrupt influenza virus RNP complex: Rational design, synthesis and mechanistic validation of potent anti-influenza agents. (2026). European Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and anti-influenza A virus activity of novel 2,4-disubstituted quinazoline derivatives. (2025). ResearchGate. [Link]

Sources

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arcjournals.org [arcjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. sphinxsai.com [sphinxsai.com]

- 7. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. atcc.org [atcc.org]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. clyte.tech [clyte.tech]

- 13. benchchem.com [benchchem.com]

- 14. ibtbioservices.com [ibtbioservices.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]

- 17. DSpace [iris.who.int]

- 18. eurekaselect.com [eurekaselect.com]

- 19. mdpi.com [mdpi.com]

- 20. Activity of a novel quinoxaline derivative against human immunodeficiency virus type 1 reverse transcriptase and viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quinolinehydrazones as inhibitors of retroviral reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications [biomolther.org]

- 25. Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Animal Models for Testing the In Vivo Efficacy of N-Phenyl-2-quinoxalinecarboxamide Derivatives

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Application Area: Neuropharmacology, Oncology, and Preclinical In Vivo Modeling

Executive Summary

Quinoxaline derivatives, specifically N-phenyl-2-quinoxalinecarboxamide and its structural analogs (e.g., FR261529 / 2-(4-chlorophenyl)-5-quinoxalinecarboxamide), have emerged as highly potent, brain-penetrant inhibitors of Poly(ADP-ribose) polymerase (PARP-1 and PARP-2)[1]. By acting as competitive antagonists at the NAD+ binding site of PARP, these compounds prevent the catastrophic depletion of cellular ATP during acute oxidative stress, and induce synthetic lethality in homologous recombination-deficient tumors[2].

This application note provides a comprehensive, field-proven guide to establishing in vivo models for evaluating the efficacy of quinoxalinecarboxamide-based PARP inhibitors. We detail two primary workflows: Neuroprotection (via a Methamphetamine-induced toxicity model) and Oncology (via a Xenograft chemosensitization model).

Pharmacological Rationale & Causality

The in vivo efficacy of N-phenyl-2-quinoxalinecarboxamides hinges on their structural mimicry of the nicotinamide moiety of NAD+[3]. When cells are exposed to severe oxidative stress (e.g., reactive oxygen species generated by methamphetamine metabolism) or DNA-alkylating agents (e.g., Temozolomide), DNA single-strand breaks occur.

Normally, PARP-1 detects these breaks and hyperactivates to initiate Base Excision Repair (BER). However, PARP hyperactivation rapidly consumes NAD+, leading to ATP depletion and subsequent necrotic cell death[1]. Quinoxalinecarboxamides block this hyperactivation. In neurodegenerative models, this preserves ATP and ensures neuronal survival. In oncology models (particularly BRCA-mutated cancers), blocking PARP prevents DNA repair, forcing the cancer cell into apoptosis due to unresolved double-strand breaks[2].

Figure 1: Mechanism of action for quinoxalinecarboxamide-mediated PARP inhibition dictating cell survival.

Protocol I: Neuroprotection (Methamphetamine-Induced Parkinsonian Model)

Causality & Self-Validation Strategy

Methamphetamine (METH) selectively damages nigrostriatal dopaminergic neurons by accelerating dopamine oxidation into quinones, generating massive localized ROS[1]. This model is ideal for testing brain-penetrant PARP inhibitors like FR261529.

Critical Self-Validation Step: METH induces severe hyperthermia, which exacerbates neurotoxicity. Many putative "neuroprotective" agents simply cause hypothermia, artificially preserving neurons. A robust protocol must continuously monitor core body temperature to prove that the quinoxalinecarboxamide protects neurons via direct PARP inhibition, not via physiological cooling[1].

Step-by-Step Methodology

-

Animal Preparation:

-

Utilize male C57BL/6 mice (8–10 weeks old). Acclimate for 7 days in a temperature-controlled room (23 ± 1°C) to stabilize baseline metabolic rates.

-

-

Drug Formulation & Administration:

-

Suspend the N-phenyl-2-quinoxalinecarboxamide derivative (e.g., FR261529) in 0.5% methylcellulose.

-

Administer the compound orally (P.O.) at 10 mg/kg or 32 mg/kg, 30 minutes prior to the first METH injection. Oral dosing validates the compound's systemic bioavailability and blood-brain barrier (BBB) penetrance[1].

-

-

Disease Induction (METH Regimen):

-

Administer METH hydrochloride (15 mg/kg, I.P.) twice, separated by a 2-hour interval. This specific spacing induces maximal PARP hyperactivation without causing acute cardiovascular lethality[1].

-

-

Self-Validation (Temperature Monitoring):

-

Measure rectal temperatures using a digital thermometer at baseline (t=0), and at 1, 2, 3, and 4 hours post-METH injection. Ensure the test compound does not significantly deviate from the METH-only hyperthermic curve.

-

-

Endpoint Analysis (Day 4):

-

Euthanize animals 4 days post-induction. Rapidly dissect the striatum on an ice-cold plate.

-

HPLC-ECD: Homogenize tissue in 0.1 M perchloric acid. Quantify striatal dopamine (DA) and its metabolites (DOPAC, HVA) via High-Performance Liquid Chromatography with Electrochemical Detection to confirm the preservation of dopaminergic terminals[4].

-

Protocol II: Oncology (Chemosensitization in Xenograft Models)

Causality & Target Engagement

In oncology, PARP inhibitors are rarely used as monotherapies unless the tumor is BRCA-deficient (synthetic lethality). More commonly, they are used to potentiate DNA-alkylating agents like Temozolomide (TMZ)[2]. Quinoxalinecarboxamides prevent the repair of TMZ-induced methylation, amplifying cytotoxicity. To validate this in vivo, we utilize an MX-1 breast cancer xenograft model, which inherently lacks BRCA1, maximizing the therapeutic window[5].

Figure 2: Workflow for evaluating quinoxalinecarboxamide efficacy in a tumor xenograft model.

Step-by-Step Methodology

-

Xenograft Establishment:

-

Harvest MX-1 human breast carcinoma cells in the exponential growth phase.

-

Inject 5×106 cells suspended in 100 µL of Matrigel/PBS (1:1) subcutaneously (S.C.) into the right flank of 6-week-old female athymic nude mice (nu/nu).

-

-

Randomization:

-

Monitor tumor growth via digital calipers. Once tumors reach an average volume of 100–150 mm³ (approx. 10-14 days), randomize mice into four groups (n=8-10): Vehicle, TMZ alone, Quinoxalinecarboxamide alone, and Combination.

-

-

Dosing Regimen:

-

Administer the quinoxaline derivative (e.g., 25 mg/kg P.O.) 1 hour prior to TMZ administration (50 mg/kg I.P.) for 5 consecutive days. The 1-hour pre-treatment is critical to ensure PARP is fully inhibited before TMZ induces DNA damage[2].

-

-

Target Engagement Validation (Pharmacodynamics):

-

Sacrifice 2 satellite mice per group 4 hours post-dosing. Extract tumor tissue and perform a Poly(ADP-ribose) (PAR) ELISA to confirm that the compound successfully suppressed intra-tumoral PARylation in vivo.

-

-

Efficacy Readouts:

-

Measure tumor volume ( V=2length×width2 ) twice weekly. Monitor body weight to assess systemic toxicity (a >20% drop in body weight mandates humane endpoint euthanasia).

-

Quantitative Data Summary

To benchmark your experimental results, the following table summarizes the established pharmacological metrics for quinoxalinecarboxamide derivatives and reference PARP inhibitors across in vitro and in vivo models.

| Compound / Derivative | Target | In Vitro Potency (IC₅₀) | In Vivo Dose & Route | Primary Efficacy Readout |

| FR261529 (2-(4-chlorophenyl)-5-quinoxalinecarboxamide) | PARP-1 / PARP-2 | 33 nM / 7 nM[1] | 10 – 32 mg/kg, P.O. | Preserved striatal DA levels; prevented METH-induced neurotoxicity[1]. |

| Compound 7j (Quinoxaline analog) | PARP-1 | < 50 nM | 25 mg/kg, P.O. | Potentiation Factor (PF₅₀) of 3.77 with TMZ in MX-1 cells[5]. |

| 5-AIQ (Reference standard) | PARP-1 | 1.8 µM[6] | 10 mg/kg, I.P. | Reduced infarct volume in ischemia-reperfusion models[7]. |

| 2-methylquinoline-8-carboxamide | PARP-1 | 500 nM[6] | N/A (Preclinical) | In vitro validation of intramolecular hydrogen bonding[6]. |

References

-

A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice. Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH) URL: [Link]

-

Poly(ADP-ribose)polymerase Inhibition – Where Now? Current Medicinal Chemistry (NUS Pharmacy) URL: [Link]

-

Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. National Center for Biotechnology Information (PMC/NIH) URL: [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI URL: [Link]

Sources

- 1. A new poly(ADP-ribose) polymerase inhibitor, FR261529 [2-(4-chlorophenyl)-5-quinoxalinecarboxamide], ameliorates methamphetamine-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

- 4. jneurosci.org [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pharmacy.nus.edu.sg [pharmacy.nus.edu.sg]

Application Note: Protocol for Assessing the Anti-Inflammatory Activity of Quinoxaline Derivatives

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Area: Preclinical Drug Discovery, Inflammation, Phenotypic Screening.

Introduction & Mechanistic Rationale

Quinoxaline, a bicyclic benzopyrazine ring system, is a highly privileged scaffold in medicinal chemistry [1]. Recent structure-activity relationship (SAR) studies demonstrate that functionalized quinoxaline derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory mediators. Specifically, these compounds act as selective inhibitors of cyclooxygenase-2 (COX-2) and downregulators of the p38α Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways [2, 3].

To systematically evaluate the anti-inflammatory efficacy of novel quinoxaline libraries, a tiered screening funnel is required. This protocol outlines a self-validating, three-phase methodology:

-

Target-based cell-free screening to establish enzyme selectivity.

-

Cell-based phenotypic assays to confirm membrane permeability and pathway modulation.

-

In vivo modeling to validate systemic efficacy and physiological relevance.

Fig 1: Stepwise experimental workflow for screening quinoxaline anti-inflammatory derivatives.

Phase 1: In Vitro Cell-Free COX-1/COX-2 Inhibition Assay

Expertise & Causality: The primary mechanism of many non-steroidal anti-inflammatory drugs (NSAIDs), including quinoxaline derivatives, is the inhibition of COX enzymes [1]. COX-1 is constitutively expressed and protects the gastrointestinal (GI) mucosa, whereas COX-2 is inducible and drives inflammation. A colorimetric Enzyme Immunoassay (EIA) is utilized here because it directly measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), providing a high-throughput, non-radioactive readout. The goal is to identify compounds with a high Selectivity Index (SI) to minimize GI toxicity.

Step-by-Step Protocol

-

Reagent Preparation: Prepare Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin and 2 mM phenol.

-

Enzyme Incubation: In a 96-well plate, add 10 µL of the quinoxaline derivative (dissolved in DMSO, final concentration 0.1–100 µM) to 150 µL of assay buffer. Add 10 µL of either purified bovine COX-1 or human recombinant COX-2 enzyme.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow for optimal compound-target binding.

-

Reaction Initiation: Add 10 µL of arachidonic acid (100 µM) and 10 µL of TMPD colorimetric substrate to each well.

-

Measurement: Read the absorbance at 590 nm using a microplate reader after 5 minutes of incubation at room temperature.

-

Data Analysis: Calculate the IC₅₀ for both isoforms. Determine the Selectivity Index using the formula: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Phase 2: Cell-Based Anti-Inflammatory Assay (RAW 264.7)

Expertise & Causality: While cell-free assays prove target affinity, they do not account for cellular permeability or metabolic stability. The RAW 264.7 murine macrophage cell line is the gold standard for this phase because these cells express high levels of Toll-Like Receptor 4 (TLR4) [2]. When stimulated with Lipopolysaccharide (LPS), they robustly activate the NF-κB and MAPK pathways, leading to the massive production of Nitric Oxide (NO) and cytokines (TNF-α, IL-6) [4].

Step-by-Step Protocol

A. Cell Culture and Treatment

-

Seed RAW 264.7 cells in 96-well plates at a density of 5×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

-

Pre-treat cells with varying concentrations of the quinoxaline derivatives (e.g., 1, 5, 10, 20 µM) for 2 hours.

-

Stimulate the cells by adding LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL. Incubate for 24 hours.

B. Nitric Oxide (NO) Quantification via Griess Assay

Causality: NO is highly unstable and rapidly oxidizes to nitrite (NO₂⁻). The Griess reagent uses a diazotization reaction to form a stable azo dye, allowing accurate spectrophotometric quantification of NO production as a direct proxy for iNOS activity.

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate in the dark at room temperature for 10 minutes.

-

Measure absorbance at 540 nm. Quantify nitrite concentrations using a sodium nitrite (NaNO₂) standard curve.

C. Cytokine ELISA and Western Blotting

-

ELISA: Use the remaining supernatant to quantify TNF-α, IL-1β, and IL-6 levels using commercial sandwich ELISA kits according to the manufacturer's instructions.

-

Western Blotting: Lyse the cells using RIPA buffer. Run 30 µg of total protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for iNOS, COX-2, phosphorylated p38α MAPK, and nuclear p65 (NF-κB).

Fig 2: Quinoxaline-mediated inhibition of LPS-induced TLR4/NF-κB/MAPK inflammatory signaling.

Phase 3: In Vivo Carrageenan-Induced Paw Edema Model

Expertise & Causality: Subplantar injection of carrageenan induces a highly reproducible, biphasic acute inflammatory response [3]. The early phase (0–2 hours) is mediated by histamine and serotonin, while the late phase (3–6 hours) is strictly driven by prostaglandin release. This makes it the definitive in vivo model for validating the systemic efficacy of COX-2 inhibiting quinoxaline derivatives.

Step-by-Step Protocol

-

Animal Preparation: Fast adult Wistar rats (150–200 g) for 12 hours prior to the experiment, allowing free access to water. Divide into groups (n=6): Vehicle control, Standard drug (e.g., Celecoxib or Diclofenac, 10 mg/kg), and Quinoxaline test groups (e.g., 10, 20, 50 mg/kg).

-

Dosing: Administer the test compounds orally (p.o.) suspended in 0.5% sodium carboxymethyl cellulose (CMC).

-

Induction: One hour post-dosing, inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the subplantar tissue of the right hind paw.

-

Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

-

Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition =[(Vc - Vt) / Vc] × 100 (Where Vc is the increase in paw volume of the control group, and Vt is the increase in the test group).

Quantitative Data Presentation & Hit Selection Criteria

To progress a quinoxaline derivative from a "hit" to a "lead candidate," the compound must meet stringent quantitative thresholds across the described assays. The table below summarizes the expected profile of a highly viable anti-inflammatory quinoxaline lead[1, 3].

| Assay Type | Target / Biomarker | Expected Lead Profile | Rationale for Threshold |

| Cell-Free EIA | COX-2 IC₅₀ | < 0.5 µM | Ensures high target affinity comparable to standard NSAIDs (e.g., Celecoxib). |

| Cell-Free EIA | Selectivity Index (SI) | > 50 | High SI guarantees COX-1 sparing, minimizing gastric ulceration risks. |

| RAW 264.7 Cell | NO Production (IC₅₀) | < 15 µM | Confirms cellular permeability and effective iNOS downregulation. |

| RAW 264.7 Cell | TNF-α / IL-6 Levels | > 60% reduction at 20 µM | Validates the phenotypic suppression of the NF-κB/MAPK cytokine storm. |

| In Vivo Model | Paw Edema Inhibition | > 75% inhibition at 5 hrs | Proves systemic bioavailability and late-phase prostaglandin suppression. |

References

-

Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances. [Link]

-

Discovery and evaluation of novel synthetic 5-alkyl-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carbox-amide derivatives as anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors. Archiv der Pharmazie. [Link]

-

Construction of a novel quinoxaline as a new class of Nrf2 activator. Scientific Reports. [Link]

Application Note: Comprehensive Evaluation of Novel Quinoxaline Derivatives for Antimicrobial and Anti-Biofilm Efficacy

Introduction & Mechanistic Overview

Quinoxaline derivatives, particularly Quinoxaline 1,4-di-N-oxides (QdNOs), have emerged as highly potent scaffolds in antimicrobial and antifungal drug discovery[1]. Unlike traditional β-lactams that solely target cell wall synthesis, quinoxalines exert their microbicidal effects through a multi-target mechanism. Upon entering the pathogen, they undergo enzymatic reduction to generate intracellular reactive oxygen species (ROS), leading to severe oxidative stress and subsequent DNA cleavage[2]. Furthermore, recent structural optimizations—such as triazole-bridged quinoxalines—have demonstrated profound efficacy in penetrating and eradicating mature microbial biofilms, a critical factor in treating multidrug-resistant (MDR) infections[3],[4].

This application note provides a field-proven, self-validating methodology for evaluating the antimicrobial and anti-biofilm properties of novel quinoxaline compounds, designed for researchers and drug development professionals.

Overall Experimental Workflow

The evaluation of novel quinoxalines requires a tiered approach, moving from basic susceptibility testing to complex mechanistic validation.

Workflow for the antimicrobial evaluation of novel quinoxaline compounds.

Phase 1: Primary Screening via Broth Microdilution

Causality & Expert Insight: The Minimum Inhibitory Concentration (MIC) is the foundational metric of antimicrobial efficacy. We strictly adhere to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for aerobic bacteria[5]. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because standardized calcium and magnesium concentrations are critical for stabilizing bacterial outer membranes, ensuring reproducible interactions with the lipophilic quinoxaline core.

Protocol 1: MIC and MBC Determination

Self-Validating System: This protocol includes internal Quality Control (QC) checks to ensure inoculum viability and solvent neutrality.

-

Inoculum Preparation: Isolate 3–5 morphologically identical colonies from an 18–24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL[6].

-

QC Check: Plate 10 µL of the final inoculum onto non-selective agar to verify exact CFU counts retrospectively.

-

-

Compound Titration: Prepare a 10,000 µg/mL stock of the quinoxaline derivative in 100% DMSO. Perform two-fold serial dilutions in CAMHB in a 96-well U-bottom microtiter plate.

-

Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v). Higher concentrations will induce solvent-mediated cytotoxicity, skewing MIC results.

-

-

Incubation & MIC Reading: Inoculate wells with 50 µL of the bacterial suspension. Incubate at 37°C for 16–20 hours[6]. The MIC is recorded as the lowest concentration exhibiting no visible growth (turbidity).

-

MBC Determination: To differentiate between bacteriostatic and bactericidal activity, plate 10 µL from all clear wells onto fresh drug-free agar. Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum.

Phase 2: Mechanism of Action - Biofilm Eradication

Causality & Expert Insight: Pathogens like Staphylococcus aureus and Candida species utilize extracellular polymeric substances (EPS) to resist antimicrobial penetration. Quinoxaline derivatives have shown a unique capacity to disrupt these matrices[3]. We utilize the Crystal Violet (CV) assay because CV strongly binds to negatively charged surface molecules and EPS, providing a direct, quantitative readout of total biofilm biomass reduction.

Protocol 2: Biofilm Inhibition and Eradication Assay

-

Biofilm Formation: Seed 1×106 CFU/mL of the target pathogen in Tryptic Soy Broth (TSB) supplemented with 1% glucose into a 96-well flat-bottom plate. Insight: Glucose supplementation is crucial as it acts as a primary carbon source, hyper-stimulating EPS production to form robust, mature biofilms.

-

Incubation: Incubate statically at 37°C for 24 hours to allow mature biofilm formation.

-

Treatment: Carefully aspirate the planktonic supernatant to avoid disrupting the adhered biofilm. Wash the wells twice with sterile PBS. Add fresh media containing the quinoxaline compound at 1×, 2×, and 4× the established MIC[4]. Incubate for an additional 24 hours.

-

Staining & Quantification: Aspirate media and wash wells. Fix the biofilm with 99% methanol for 15 minutes. Air dry, then stain with 0.1% (w/v) Crystal Violet for 20 minutes[3].

-

Elution: Wash excess stain thoroughly with distilled water. Solubilize the bound CV using 33% glacial acetic acid. Measure absorbance at 590 nm using a microplate reader.

-

QC Check: Include a vehicle control (1% DMSO) to establish the 0% inhibition baseline, and a positive eradication control (e.g., Vancomycin for Gram-positives).

-

Mechanistic Pathway of Quinoxalines

Proposed mechanism of action for quinoxaline-mediated antimicrobial activity.

Representative Quantitative Data

To benchmark your synthesized compounds, compare your results against established baselines. Below is a representative data structure summarizing the expected antimicrobial and anti-biofilm profile of a highly active quinoxaline derivative against ESKAPE pathogens based on recent literature[2],[3],[4].

| Pathogen Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Biofilm Inhibition at 2× MIC (%) |

| Staphylococcus aureus (MRSA) | 2.0 | 4.0 | 2.0 (Bactericidal) | 82.5 ± 4.1% |

| Enterococcus faecium (VRE) | 4.0 | 16.0 | 4.0 (Bactericidal) | 75.0 ± 5.2% |

| Pseudomonas aeruginosa | 16.0 | >64.0 | >4.0 (Bacteriostatic) | 45.3 ± 6.0% |

| Candida albicans | 1.0 | 2.0 | 2.0 (Fungicidal) | 89.1 ± 3.5% |

Note: An MBC/MIC ratio of ≤ 4 is generally classified as bactericidal, whereas a ratio > 4 is considered bacteriostatic.

References

-

Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard. URL: [Link]

-

Cheng, G., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. URL:[Link]

-

Osmaniye, D., et al. (2023). Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds. ACS Omega. URL:[Link]

-

Hassan, M., et al. (2024). Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives. Scientific Reports. URL:[Link]

Sources

- 1. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antifungal Activities, Molecular Docking and Molecular Dynamic Studies of Novel Quinoxaline-Triazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of apoptosis and biofilm formation in Candida auris by click-synthesized triazole-bridged quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. benchchem.com [benchchem.com]

Technical Support Center: Optimizing N-Phenyl-2-Quinoxalinecarboxamide Synthesis

Welcome to the Technical Support Center for the synthesis of N-phenyl-2-quinoxalinecarboxamide. This portal is designed for researchers and drug development professionals seeking to troubleshoot poor yields, eliminate impurities, and transition to greener, highly efficient synthetic methodologies.

Synthesis & Purification Workflow

Workflow for the synthesis and purification of N-phenyl-2-quinoxalinecarboxamide.

Troubleshooting Guides & FAQs

Q1: We are experiencing low yields (<50%) during the activation of 2-quinoxalinecarboxylic acid using oxalyl chloride. What is causing this, and how can we self-validate the activation step? Expertise & Experience: The low yield is almost certainly due to incomplete activation or moisture-driven degradation of the acid chloride. 2-Quinoxalinecarboxylic acid is electronically demanding. Using oxalyl chloride requires a catalytic amount of DMF to form the Vilsmeier-Haack reagent, which is the true active electrophile. If ambient moisture is present, the highly reactive 2-quinoxalinecarbonyl chloride rapidly hydrolyzes back to the starting material. Trustworthiness (Self-Validating Protocol): Do not proceed to amidation blindly. Validate the activation by quenching a 50 µL aliquot of the reaction mixture with anhydrous methanol in the presence of pyridine. Analyze this aliquot via TLC or LC-MS. The presence of the methyl ester confirms successful activation, whereas the free acid indicates incomplete reaction or water contamination. Authoritative Grounding: Standard protocols for quinoxaline-2-carboxamides rely on oxalyl chloride activation followed by amidation, achieving moderate to high yields (24–90%) only when strictly anhydrous conditions are maintained[1].

Q2: During the amidation step with aniline, we observe significant amounts of unreacted aniline and di-acylated side products. How can we optimize the stoichiometry? Expertise & Experience: Aniline is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the aromatic ring. During amidation, HCl is generated as a byproduct. If the base (e.g., triethylamine or DIPEA) is insufficient, the HCl will protonate the aniline, rendering it completely unreactive. Conversely, a large excess of the activated quinoxaline can lead to unwanted di-acylation. Trustworthiness: Maintain a strict stoichiometric ratio: 1.0 eq activated acid, 1.1 eq aniline, and 2.5 eq tertiary amine base. Monitor the reaction by TLC; the disappearance of the highly UV-active acid chloride spot indicates completion. Authoritative Grounding: The use of triethylamine in aprotic solvents like THF or DCM is a validated standard for trapping HCl and driving the amidation of quinoxalines to completion[2].

Q3: We want to eliminate the use of toxic oxalyl chloride. What are the proven alternatives for direct amidation? Expertise & Experience: Direct amidation avoids the generation of corrosive acid chlorides. You can utilize peptide coupling reagents like HATU/DIPEA, which form a highly reactive O-At active ester. Alternatively, microwave-assisted synthesis or catalytic direct amidation using arylboronic acids (e.g., 5-methoxy-2-iodophenylboronic acid, MIBA) can directly couple the free acid and aniline by facilitating the removal of water. Trustworthiness: When using HATU, the reaction mixture will turn a distinct yellow upon formation of the active ester. If using microwave irradiation, self-validate by running a time-course study (e.g., 5, 10, 15 mins) to pinpoint the optimal conversion rate before thermal degradation occurs. Authoritative Grounding: Microwave-assisted synthesis has been shown to drastically reduce reaction times to under an hour while boosting yields of quinoxaline derivatives to 80-90%[3]. Additionally, direct catalytic amidation using boronic acids is highly effective for aromatic carboxylic acids[4].

Q4: What are the optimal purification strategies to achieve >99% purity for biological assays, and how do we verify the structure? Expertise & Experience: Crude N-phenyl-2-quinoxalinecarboxamide often contains residual aniline or hydrolyzed acid. Liquid-liquid extraction with 1M HCl removes residual aniline, while saturated NaHCO₃ removes the free acid. For final polishing, recrystallization from ethanol is superior to column chromatography for achieving >99% purity. Trustworthiness: Verify structural integrity via ¹H-NMR. The amidic hydrogen of N-phenyl quinoxaline-2-carboxamides uniquely appears as a downfield singlet around 10.58–9.78 ppm (in CDCl₃) or 11.04–9.45 ppm (in DMSO-d₆) due to strong hydrogen bonding and the anisotropic effects of the adjacent aromatic rings[1].

Quantitative Data: Yield & Purity Optimization

The following table summarizes the expected outcomes of various amidation strategies to help you select the optimal route for your laboratory's capabilities.

| Amidation Method | Reagents / Catalyst | Solvent | Temp / Time | Typical Yield (%) | Purity Profile |